molecular formula C15H28N2O2 B12107792 Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12107792
M. Wt: 268.39 g/mol
InChI Key: SECHHDPULNMSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate typically involves the following steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a linear precursor undergoes intramolecular cyclization.

    Introduction of the tert-butyl group: This step involves the protection of the amino group using tert-butyl chloroformate under basic conditions.

    Final product formation: The final step involves the deprotection of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine:

    Therapeutics: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Comparison:

  • Structural Differences: While all these compounds share the spirocyclic core, they differ in the substituents attached to the rings, which can influence their reactivity and applications.
  • Unique Properties: Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific combination of functional groups, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 5-amino-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-9-15(12(16)11-17)7-5-4-6-8-15/h12H,4-11,16H2,1-3H3

InChI Key

SECHHDPULNMSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2)C(C1)N

Origin of Product

United States

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